Cyclohexene, 3-(2-methylpropyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 3-(2-methylpropyl)- can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Cyclohexene, 3-(2-methylpropyl)- often involves catalytic hydrogenation of isobutylbenzene followed by dehydrogenation. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 3-(2-methylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium (Pd) or Platinum (Pt) catalyst
Substitution: Halogens (Cl2, Br2), Halogenating agents (NBS, NCS)
Major Products Formed
Oxidation: Alcohols, Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Cyclohexene, 3-(2-methylpropyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexene, 3-(2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The pathways involved include oxidation, reduction, and conjugation reactions mediated by enzymes like cytochrome P450 .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexene, 3-isobutyl-
- 3-Isobutyl-1-cyclohexene
- Cyclohexene, 3-(2-propenyl)-
- Cyclohexene, 3-(2-propynyl)-
Uniqueness
Cyclohexene, 3-(2-methylpropyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its isobutyl group at the 3-position of the cyclohexene ring differentiates it from other cyclohexene derivatives, influencing its reactivity and applications .
Properties
CAS No. |
4104-56-7 |
---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C10H18/c1-9(2)8-10-6-4-3-5-7-10/h4,6,9-10H,3,5,7-8H2,1-2H3 |
InChI Key |
NVLNRIBMCIJLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CCCC=C1 |
Origin of Product |
United States |
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